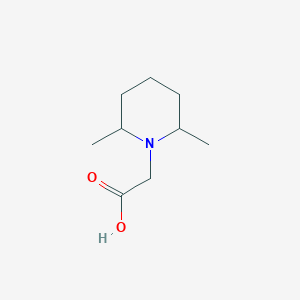

(2,6-Dimethyl-piperidin-1-yl)-acetic acid

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical and Biological Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.comnih.govijnrd.orgencyclopedia.pub Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. Piperidine derivatives exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant effects. ajchem-a.com

The versatility of the piperidine moiety allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and physical properties. The nitrogen atom of the piperidine ring can be readily substituted, providing a convenient handle for the introduction of various functional groups, thereby influencing the molecule's interaction with biological targets. nih.gov Several well-known drugs, such as Donepezil for Alzheimer's disease and Risperidone for schizophrenia, feature a piperidine core, highlighting its importance in drug design and development. nih.gov The development of novel piperidine derivatives continues to be an active area of research, with ongoing efforts to discover new therapeutic agents for a range of diseases. ajchem-a.comnih.gov

The Context of N-Substituted Acetic Acid Derivatives in Medicinal and Synthetic Chemistry

N-substituted acetic acid derivatives represent another important class of compounds in medicinal and synthetic chemistry. The introduction of an acetic acid moiety to a nitrogen-containing scaffold can significantly impact a molecule's properties. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets such as enzymes and receptors.

Furthermore, the acetic acid side chain can improve the aqueous solubility of a compound, a desirable feature for drug candidates. These derivatives often serve as key intermediates in the synthesis of more complex molecules. For instance, the N-alkylation of amines with haloacetic acids is a common synthetic strategy to introduce a carboxymethyl group. From a medicinal chemistry perspective, the incorporation of an N-acetic acid group has been explored in the design of various therapeutic agents, including enzyme inhibitors and receptor modulators.

Rationale for In-depth Research on (2,6-Dimethyl-piperidin-1-yl)-acetic acid

The presence of the N-acetic acid moiety provides a polar, ionizable group that can engage in specific interactions with biological macromolecules. The juxtaposition of the sterically hindered 2,6-dimethylpiperidine (B1222252) and the flexible acetic acid side chain creates a unique three-dimensional structure that could lead to novel biological activities. Research into this compound is driven by the hypothesis that this specific combination of structural features could result in a molecule with selective and potent pharmacological effects.

Overview of Research Trajectories and Scholarly Objectives

The academic investigation of this compound is envisioned to follow several key research trajectories. A primary objective is the development of efficient and stereoselective synthetic routes to access the different stereoisomers of the compound. researchgate.net This would enable a thorough investigation of the structure-activity relationships related to the stereochemistry of the 2,6-dimethyl substituents.

A second major research thrust involves the comprehensive biological evaluation of the synthesized compound and its derivatives. This would include screening for a wide range of pharmacological activities, such as those commonly associated with piperidine derivatives, including anticancer, anti-inflammatory, and neuroprotective effects. ijnrd.orgresearchgate.net Mechanistic studies to identify the specific biological targets and pathways modulated by the compound would be a crucial component of this research.

Furthermore, computational modeling and simulation studies could be employed to understand the conformational preferences of the molecule and its potential binding modes with various biological targets. The overarching scholarly objective is to elucidate the chemical, physical, and biological properties of this compound, with the ultimate goal of assessing its potential as a lead compound for the development of new therapeutic agents.

Detailed Research Findings

Due to the novelty of this compound, extensive published research findings are not yet available. However, based on the known activities of related piperidine and N-substituted acetic acid derivatives, a hypothetical research program could be expected to generate data similar to that presented in the tables below. These tables are for illustrative purposes to indicate the type of data that would be sought in an academic investigation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 794488-74-7 |

| Predicted logP | 1.5 ± 0.5 |

| Predicted pKa (acidic) | 4.2 ± 0.2 |

| Predicted pKa (basic) | 9.8 ± 0.3 |

Table 2: Illustrative Biological Activity Screening Results

| Assay | Activity Metric (e.g., IC₅₀, EC₅₀) |

| Anticancer (MCF-7 cell line) | > 100 µM |

| Anti-inflammatory (COX-2 inhibition) | 15.2 µM |

| Neuroprotective (in vitro model) | 5.8 µM |

| Antibacterial (E. coli) | > 256 µg/mL |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-4-3-5-8(2)10(7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBXXWPPZXGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328690 | |

| Record name | (2,6-Dimethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794488-74-7 | |

| Record name | (2,6-Dimethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dimethyl Piperidin 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Strategies and Precursor Analysis for the Target Compound

A logical retrosynthetic analysis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid identifies the primary disconnection at the C-N bond between the piperidine (B6355638) nitrogen and the acetic acid moiety. This bond is readily formed through standard N-alkylation procedures. This leads to two key precursors: the 2,6-dimethylpiperidine (B1222252) core and a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as a haloacetic acid derivative.

The synthesis of the 2,6-dimethylpiperidine core is a critical step that dictates the stereochemistry of the final product. 2,6-Dimethylpiperidine exists as three stereoisomers: the achiral (R,S)- or meso-isomer, and a pair of enantiomers, (R,R)- and (S,S)-2,6-dimethylpiperidine. wikipedia.org Consequently, the retrosynthetic analysis must consider the desired stereoisomer of the final product, which in turn determines the synthetic route for the piperidine core. The most common precursor for the 2,6-dimethylpiperidine ring is 2,6-dimethylpyridine (B142122) (2,6-lutidine), which can be reduced to the desired piperidine. wikipedia.org

Establishment of the 2,6-Dimethylpiperidine Core

Catalytic hydrogenation of the 2,6-dimethylpyridine precursor is a widely used method for the synthesis of 2,6-dimethylpiperidine. researchgate.net The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, the hydrogenation of substituted pyridines often yields the cis-isomer of the corresponding piperidine. rsc.org

Modern advancements in catalysis have provided more refined control over these reductions. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool for accessing stereodefined piperidines. This method can produce cis-configured hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org While not directly applied to 2,6-dimethylpyridine in the provided literature, this approach highlights the potential for asymmetric hydrogenation to yield enantiomerically enriched 2,6-disubstituted piperidines. Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been shown to be highly efficient for the reduction of pyridines to piperidines under ambient conditions. acs.org

| Catalyst System | Substrate Type | Key Features | Stereoselectivity |

| PtO2 in acetic acid | Substituted Pyridines | Mild reducing conditions, clean hydrogen source. | Not specified in detail. researchgate.net |

| Iridium complexes | Pyridinium Salts | Asymmetric hydrogenation, high yields. | Excellent enantioselectivity and diastereoselectivity for cis-products. rsc.org |

| Rh/C | Pyridines | Electrocatalytic, ambient temperature and pressure. | Not specified in detail for stereoselectivity. acs.org |

| Pd/C | Disubstituted Pyridines | Common for pyridine (B92270) reduction. | Often favors cis-isomers. rsc.org |

Intramolecular cyclization strategies offer an alternative and often highly stereocontrolled route to the piperidine core. The intramolecular aza-Michael reaction is a notable example, where an amine undergoes conjugate addition to an α,β-unsaturated carbonyl compound within the same molecule to form the piperidine ring. nih.gov This method can be influenced by organocatalysts to achieve stereoselective synthesis of 2,6-disubstituted piperidines. dntb.gov.ua

Multicomponent reactions (MCRs) provide a convergent and efficient approach to complex molecules like substituted piperidines from simple starting materials in a single step. researchgate.nethse.ru These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. For instance, a four-component reaction has been developed for the stereoselective synthesis of highly substituted piperidin-2-ones, which can serve as precursors to piperidines. hse.ru Another example is the use of Type II Anion Relay Chemistry (ARC) in a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. nih.gov

| Reaction Type | Key Features | Stereochemical Control |

| Intramolecular aza-Michael Reaction | Forms C-N and C-C bonds in one step. | Can be rendered stereoselective with organocatalysts. nih.govdntb.gov.ua |

| Multicomponent Reactions (MCRs) | Convergent, atom-economical, rapid assembly of complex structures. | Can be highly stereoselective, leading to single diastereomers. hse.runih.gov |

| Intramolecular Carboamination | Copper-catalyzed cyclization of unactivated olefins. | Provides access to N-functionalized piperidines. nih.gov |

Accessing enantiomerically pure (R,R)- and (S,S)-2,6-dimethylpiperidine is crucial for the synthesis of chiral analogues of the target compound. Several strategies have been developed to achieve this. One approach involves the use of chiral auxiliaries. For example, cyclodehydration of achiral δ-oxoacids with a chiral amine like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which can then be converted to enantiopure 2-substituted piperidines. rsc.org

Asymmetric catalysis offers a more direct route. Copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.govresearchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines can also provide access to enantioenriched 3-substituted piperidines. nih.gov Furthermore, an enantioselective δ C-H cyanation of acyclic amines, followed by cyclization, presents an innovative "5+1" approach to chiral piperidines. nsf.gov

| Method | Key Reagents/Catalysts | Chiral Source | Outcome |

| Chiral Auxiliary Approach | (R)-phenylglycinol | Chiral amine | Enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine. rsc.org |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | Chiral phosphine (B1218219) ligand | Chiral 2,3-cis-disubstituted piperidines in high ee. nih.govresearchgate.net |

| Asymmetric Reductive Heck Reaction | Rh-catalyst | Chiral ligand | Enantioenriched 3-substituted tetrahydropyridines. nih.gov |

| Enantioselective δ C-H Cyanation | Chiral Cu catalyst | Chiral bisoxazoline ligand | Enantioenriched δ-amino nitriles as precursors to chiral piperidines. nsf.gov |

Introduction and Functionalization of the Acetic Acid Moiety

Once the 2,6-dimethylpiperidine core is established, the final step is the introduction of the acetic acid group at the nitrogen atom.

The most direct method for installing the acetic acid moiety is through the N-alkylation of 2,6-dimethylpiperidine with a suitable two-carbon electrophile. This is a classic reaction for the formation of C-N bonds. The use of alkyl halides, such as ethyl bromoacetate (B1195939) followed by hydrolysis, is a common and effective strategy. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, especially when dealing with reactive alkylating agents, the reaction conditions need to be carefully controlled. The use of a hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be beneficial. researchgate.net Alternatively, cesium bases have been shown to promote selective mono-N-alkylation of primary amines and can be effective for secondary amines as well. google.comorganic-chemistry.org Reductive amination of amines with carboxylic acids using a reducing agent like borane (B79455) provides another mild and efficient N-alkylation method. rsc.org

More advanced and less conventional methods for introducing the carboxylic acid functionality are also being explored. Direct C-H functionalization of piperidines at the α-position to nitrogen is an area of active research, though it is more challenging than N-alkylation. nih.govresearchgate.netresearchgate.net Palladium-catalyzed carboxylation of C-H bonds with carbon dioxide is a cutting-edge technique, although its direct application to the N-H bond of a secondary amine to form a carbamic acid, which would then need to be reduced and further functionalized, is not a direct route to the target compound. mdpi.com

| Method | Reagents | Key Features |

| N-Alkylation with Haloacetates | Ethyl bromoacetate, base (e.g., Hünig's base, Cs2CO3) | Direct and efficient, requires subsequent ester hydrolysis. researchgate.netorganic-chemistry.org |

| Reductive Amination | Carboxylic acid, reducing agent (e.g., borane) | Mild conditions, good functional group tolerance. rsc.org |

| Aqueous N-Alkylation | Alkyl halides, NaHCO3 in water | Environmentally friendly conditions. researchgate.net |

Regioselective Functionalization Techniques

Regioselective functionalization allows for the modification of a specific position on a molecule, which is crucial for developing analogues of this compound with tailored properties. Transition-metal-catalyzed C–H activation is a powerful tool for this purpose, enabling the direct conversion of strong carbon-hydrogen (C–H) bonds into new carbon-carbon (C–C) or carbon-heteroatom bonds at specific sites. researchgate.netrsc.org

Rhodium and palladium catalysts are particularly effective for the site-selective functionalization of piperidine rings. nih.govnih.gov The selectivity of these reactions is often controlled by the choice of catalyst, the directing group attached to the piperidine nitrogen, and the reaction conditions. nih.gov For instance, different rhodium catalysts can direct functionalization to either the C2 or C4 positions of the piperidine ring. nih.gov Similarly, palladium-catalyzed C–H arylation can achieve high regio- and stereoselectivity at the C4 position by using a directing group attached at the C3 position. acs.orgacs.org

An amidine auxiliary can be used to direct a regioselective metalation at the 6-position of a 1,2-dihydropyridine intermediate, which can then be reduced to the corresponding 2,6-disubstituted piperidine with high diastereoselectivity. nih.gov This strategy provides a practical route to complex piperidine structures.

| Catalytic System | Target Position | Functionalization Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2 | C-H Insertion (Carbene) | Site selectivity is controlled by the catalyst and the N-protecting group. | nih.gov |

| Rhodium(II) catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | C4 | C-H Insertion (Carbene) | Achieved with N-α-oxoarylacetyl-piperidines. | nih.gov |

| Palladium(II) catalysts (e.g., Pd(OAc)₂) | C4 | C-H Arylation | Uses an aminoquinoline directing group at C3; proceeds with high cis-selectivity. | acs.org |

| Palladium(II) catalysts | C3 | C-H Arylation | Uses an aminoquinoline directing group at C4; proceeds with high cis-selectivity. | imperial.ac.uk |

| Rhodium(III) catalysts | Aromatic C-H | Intramolecular Annulation | Leads to the synthesis of highly substituted tricyclic spiropiperidines. | acs.org |

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Derivatization is the process of chemically modifying a compound to produce new molecules, or derivatives, with different properties. For this compound, derivatization can occur at two main locations: the piperidine ring and the acetic acid side chain. These modifications are essential for exploring structure-activity relationships in drug discovery and for creating molecules with novel functions.

Ring Derivatization: The piperidine ring can be functionalized using the regioselective methods described previously to introduce a wide array of substituents. For example, palladium-catalyzed cross-coupling reactions can introduce aryl groups at specific positions on the ring. nih.gov The introduction of substituents can significantly alter the molecule's shape and electronic properties.

Side-Chain Derivatization: The carboxylic acid group of the acetic acid moiety is a versatile handle for derivatization. Standard organic reactions can be employed to create a variety of functional groups:

Amide Formation: Reacting the carboxylic acid with various amines yields a library of amides. This is a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.

Esterification: Conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol under acidic conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further reactions, such as conversion to ethers or halides.

Recently, the use of N-(4-aminophenyl)piperidine to derivatize carboxylic acids has been shown to significantly enhance their detection sensitivity in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov

| Reaction Type | Reagents | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Amide Coupling | Primary/Secondary Amines, Coupling Agents (e.g., EDC, HATU) | Amide | Introduce diverse substituents, modulate biological activity and physicochemical properties. | google.com |

| Esterification | Alcohols, Acid Catalyst | Ester | Create prodrugs, alter solubility and stability. | google.com |

| Reduction | Reducing Agents (e.g., LiAlH₄, BH₃) | Alcohol | Provide a precursor for further functionalization (e.g., etherification). | acs.org |

| Palladium-Catalyzed Arylation | Aryl Halides, Pd Catalyst, Base | Aryl-substituted Piperidine | Introduce aromatic moieties to the piperidine ring for structure-activity relationship studies. | nih.gov |

Application of Emerging Synthetic Techniques

Recent innovations in synthetic chemistry are providing more efficient, safer, and sustainable ways to produce complex molecules like piperidines. Flow chemistry and electrochemistry are two such emerging techniques that offer significant advantages over traditional batch methods.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety, especially for highly reactive or hazardous processes.

The synthesis of piperidine scaffolds can benefit greatly from flow chemistry. For instance, the hydrogenation of pyridine derivatives, a common method for producing piperidines, can be performed more efficiently and safely in a flow reactor. nih.gov The combination of electrochemical synthesis with flow microreactors has been successfully used for the synthesis of piperidine derivatives through electroreductive cyclization. nih.govnih.govresearchgate.net This integrated approach allows for preparative-scale synthesis in a short amount of time. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent, due to high surface area-to-volume ratio, precise temperature control. | nih.gov |

| Mass Transfer | Often limited by stirring efficiency. | Enhanced due to small channel dimensions, leading to faster reactions. | nih.gov |

| Safety | Large volumes of reagents can be hazardous; risk of thermal runaway. | Small reaction volumes at any given time significantly reduce risks. | nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | Straightforward by running the system for a longer duration ("scaling out"). | nih.gov |

Organic electrochemistry uses electrical current to drive chemical reactions. This technique offers a green and sustainable alternative to conventional methods by often avoiding the need for harsh or toxic chemical reagents. nih.gov

In piperidine synthesis, electrochemical methods can be used for both ring formation and subsequent functionalization.

Electroreductive Cyclization: This method can be used to synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes. nih.gov The reaction proceeds by the reduction of the imine at the cathode to generate a radical anion, which then initiates a cyclization cascade. beilstein-journals.org

Anodic Oxidation: Anodic oxidation can be used to introduce functional groups at the α-position (adjacent to the nitrogen) of the piperidine ring. bohrium.com For example, the anodic methoxylation of N-formylpiperidine in a flow electrolysis cell produces a key intermediate that can be reacted with various carbon nucleophiles to introduce substituents at the C2 position. nih.gov Anodic oxidation in acetic acid can lead to the formation of α,β-bisacetoxylated piperidines, providing a route to further functionalization. capes.gov.br

| Electrochemical Method | Transformation | Key Features | Reference |

|---|---|---|---|

| Electroreductive Cyclization | Formation of the piperidine ring from acyclic precursors. | Avoids the use of expensive or toxic reagents; can be combined with flow reactors for efficient synthesis. | nih.govnih.govbeilstein-journals.org |

| Anodic Methoxylation | α-Functionalization of the piperidine ring. | Generates an N-acyliminium ion precursor for C-C bond formation at the C2 position. | bohrium.comnih.gov |

| Anodic Acetoxylation | α,β-Difunctionalization of the piperidine ring. | Provides access to more complex, highly substituted piperidine analogues. | capes.gov.br |

Conformational Analysis and Spectroscopic Characterization of 2,6 Dimethyl Piperidin 1 Yl Acetic Acid

Stereochemical Elucidation and Conformational Dynamics

The piperidine (B6355638) ring, a saturated six-membered heterocycle, characteristically adopts a chair conformation to minimize angular and torsional strain. wikipedia.org In (2,6-Dimethyl-piperidin-1-yl)-acetic acid, the chair conformation is the most stable arrangement. The two methyl groups at the 2 and 6 positions can exist in either cis or trans diastereomeric forms.

In the cis isomer, both methyl groups are on the same side of the ring, leading to a preferred diequatorial orientation to reduce steric interactions. The trans isomer has the methyl groups on opposite sides of the ring, resulting in one axial and one equatorial methyl group. The diequatorial conformation of the cis isomer is generally more stable due to the avoidance of 1,3-diaxial interactions that would be present if the methyl groups were in axial positions.

Table 1: Possible Conformations of the Piperidine Ring in this compound

| Isomer | Methyl Group Orientation | Relative Stability | Key Steric Interactions |

| cis | Diequatorial | High | Minimized steric strain |

| cis | Diaxial | Low | Significant 1,3-diaxial interactions |

| trans | Axial-Equatorial | Moderate | 1,3-diaxial interaction with one methyl group |

The rotational barrier around the N-C bond in N-substituted piperidines can be significant, influenced by the size of the substituent and the substitution pattern on the ring. nih.gov For this compound, the bulky 2,6-dimethyl groups are expected to create a substantial barrier to rotation for the N-acetic acid group. This restricted rotation can lead to the existence of stable rotational isomers (rotamers) at room temperature.

The 2,6-dimethyl substituents play a crucial role in dictating the conformational preferences of the molecule. Their presence sterically hinders the rotation of the N-acetic acid group, influencing its preferred orientation. This steric hindrance can also affect the puckering of the piperidine ring itself, potentially leading to slight distortions from an ideal chair conformation. The interactions between the methyl groups and the N-substituent are a primary determinant of the molecule's most stable three-dimensional structure. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed stereochemical and conformational analysis of substituted piperidines. researchgate.netresearchgate.net Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, provide valuable information about the connectivity and spatial arrangement of atoms.

Table 2: Expected 1H NMR Features for Conformational Analysis

| Proton | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (Hz) | Information Gained |

| Axial Ring Protons | Upfield | Large J(ax,ax) ~ 10-13 Hz | Confirms chair conformation |

| Equatorial Ring Protons | Downfield | Small J(ax,eq) and J(eq,eq) ~ 2-5 Hz | Confirms chair conformation |

| Methyl Protons | ~ 1.0 - 1.5 | Distinguishes between cis and trans isomers | |

| N-CH2-COOH Protons | ~ 3.0 - 4.0 | Provides information on N-substituent environment |

Vibrational Spectroscopy for Conformational Isomerism

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be employed to study the conformational isomerism of molecules like this compound. researchgate.net Different conformers of a molecule will have distinct vibrational modes, leading to unique spectral fingerprints.

Computational Chemistry and Molecular Modeling Studies of 2,6 Dimethyl Piperidin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2,6-Dimethyl-piperidin-1-yl)-acetic acid at the atomic level. researchgate.net These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity. nih.gov

The electronic architecture of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show a high negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the acidic proton and the piperidine (B6355638) ring's hydrogen atoms.

Table 1: Calculated Quantum Chemical Properties for this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Energy difference between HOMO and LUMO, a descriptor of molecular stability and reactivity. researchgate.net |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

By analyzing the outputs of quantum chemical calculations, researchers can predict the reactivity of this compound. The locations of the HOMO and LUMO can suggest which atoms are likely to be involved in electron transfer during a reaction. researchgate.net For instance, the HOMO is often localized on the nitrogen atom of the piperidine ring, suggesting it as a primary site for oxidation or reaction with electrophiles.

Furthermore, these computational methods can be used to investigate potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction feasibilities, providing a theoretical foundation for synthetic strategies involving the molecule. mun.ca

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses significant conformational flexibility, primarily due to the piperidine ring and the rotatable bond connecting the acetic acid side chain.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the vast conformational landscape of a molecule. nih.gov MM methods use classical physics principles to calculate the potential energy of different conformations, allowing for rapid identification of low-energy, stable structures. researchgate.net For the 2,6-dimethylpiperidine (B1222252) ring, these calculations would confirm that the chair conformation is the most stable arrangement, with the methyl groups adopting equatorial positions to minimize steric hindrance. acs.orgnih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.gov An MD simulation of this compound would reveal the flexibility of the piperidine ring, potential ring-flipping events, and the preferred orientations of the acetic acid side chain relative to the ring. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site.

Table 2: Summary of Conformational Analysis

| Molecular Fragment | Predominant Conformation | Key Dihedral Angles | Notes |

|---|---|---|---|

| Piperidine Ring | Chair | C-N-C-C ≈ ±60° | The chair form is the most stable due to minimized angular and torsional strain. |

| 2,6-Dimethyl Groups | Di-equatorial | - | This arrangement minimizes 1,3-diaxial interactions, enhancing stability. |

Note: The data in this table is based on established principles of piperidine ring conformation.

Rational Design and Structure-Activity Relationship (SAR) Modeling

Computational modeling plays a pivotal role in the rational design of new molecules and in understanding the relationship between a compound's structure and its biological activity (SAR). nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov If this compound were being investigated as a potential drug, docking studies would be used to predict how it interacts with the active site of its target protein. These simulations can identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions involving the dimethylpiperidine ring.

Ligand efficiency (LE) is a metric used to evaluate the quality of a ligand's binding affinity in relation to its size. nih.gov It is calculated by dividing the binding energy by the number of non-hydrogen atoms. rgdscience.com A higher LE value is desirable, as it indicates that a molecule achieves strong binding with a relatively low molecular weight, which is often a favorable characteristic in drug development. rgdscience.com By calculating the LE for this compound and its analogs, chemists can prioritize which compounds to synthesize and test.

Table 3: Illustrative Binding and Ligand Efficiency Data

| Parameter | Value | Description |

|---|---|---|

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol | The estimated free energy of binding to a hypothetical target. A more negative value indicates stronger binding. |

| Heavy Atom Count (HAC) | 12 | The number of non-hydrogen atoms in the molecule. |

| Ligand Efficiency (LE) | 0.41 | A measure of binding efficiency per atom (calculated as -1.4 * log(Kd) / HAC). A value >0.3 is generally considered favorable. rgdscience.com |

Note: This data is hypothetical, for illustrative purposes of a docking and efficiency analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical equations that relate the chemical structures of a series of compounds to their biological activities. researchgate.net To build a QSAR model for analogs of this compound, a set of similar compounds with known experimental activities would be required.

For each compound in the set, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). Using statistical methods like multiple linear regression, an equation is derived that best correlates these descriptors with the observed biological activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 4: Example of a QSAR Equation

| Equation | Statistical Parameters |

|---|

Note: This equation is a hypothetical example. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. ClogP, TPSA (Topological Polar Surface Area), and Fsp³ (fraction of sp³ hybridized carbons) are common molecular descriptors.

In Silico Stereoselectivity Prediction in Synthetic Pathways

The prediction of stereoselectivity in the synthesis of molecules with multiple chiral centers, such as this compound, represents a significant application of computational chemistry. The spatial arrangement of the two methyl groups at the C2 and C6 positions of the piperidine ring results in cis and trans diastereomers, each with its own pair of enantiomers. The therapeutic efficacy and pharmacological profile of such compounds can be highly dependent on their stereochemistry. Therefore, in silico methods are invaluable for predicting and understanding the factors that govern the stereochemical outcome of synthetic reactions, thereby guiding the design of efficient and selective synthetic routes.

Computational approaches, particularly those based on Density Functional Theory (TFG), are employed to model the potential energy surfaces of reactions that establish the stereocenters of the piperidine ring. nih.govresearchgate.net By calculating the energies of various transition states leading to different stereoisomeric products, it is possible to predict the most likely kinetic outcome of a reaction. A lower transition state energy corresponds to a faster reaction rate, and thus the predominant product isomer.

For the synthesis of 2,6-disubstituted piperidines, a common strategy involves the cyclization of a linear precursor. The stereoselectivity of this ring-closure is dictated by the energies of the diastereomeric transition states. Computational models can elucidate the steric and electronic interactions that favor one transition state over another. For instance, in the formation of the this compound ring, the orientation of the methyl groups in the transition state (axial vs. equatorial) will significantly impact its energy.

The following table illustrates a hypothetical DFT study on the transition state energies for the cyclization step leading to cis and trans isomers of a 2,6-dimethylpiperidine precursor. Such a study would typically involve locating the transition state structures for both pathways and calculating their relative free energies.

| Transition State | Calculated Parameter | Value (kcal/mol) | Predicted Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| TS leading to cis-isomer | Electronic Energy (E) | -450.123 | ~95:5 |

| Gibbs Free Energy (G) | -450.098 | ||

| TS leading to trans-isomer | Electronic Energy (E) | -449.121 | |

| Gibbs Free Energy (G) | -449.095 |

In this hypothetical example, the transition state leading to the cis-isomer is lower in energy, suggesting that the cis diastereomer would be the major product under kinetic control. This preference is often due to the minimization of steric hindrance in the transition state geometry.

Furthermore, computational modeling can be used to understand the diastereoselectivity of reactions performed on a pre-existing piperidine ring. For instance, if the acetic acid moiety is introduced via N-alkylation of 2,6-dimethylpiperidine, the conformation of the piperidine ring and the nature of the alkylating agent can be modeled to predict the facial selectivity of the reaction.

Another area where in silico predictions are crucial is in catalyst-controlled stereoselective reactions. For example, the hydrogenation of a corresponding 2,6-dimethylpyridine (B142122) precursor using a chiral catalyst can lead to an enantiomerically enriched product. rsc.org Molecular modeling can be used to simulate the interaction between the substrate, catalyst, and hydrogen, providing insights into the origins of enantioselectivity. By understanding these interactions, more effective catalysts can be designed.

The table below provides an example of the type of data that could be generated from a computational study aimed at predicting the enantiomeric excess (ee) in a catalyzed reaction.

| Catalyst-Substrate Complex | Transition State Energy (kcal/mol) | Predicted Product | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| Pro-(R) Transition State | -620.456 | (2R,6R)-isomer | 96% |

| Pro-(S) Transition State | -618.321 | (2S,6S)-isomer |

Biological and Pharmacological Research into 2,6 Dimethyl Piperidin 1 Yl Acetic Acid and Its Bioconjugates

In Vitro Efficacy and Biological Screening

Exploration of Neurotransmitter Reuptake Inhibition Profiles

There is currently no publicly available scientific literature that specifically investigates the neurotransmitter reuptake inhibition profile of (2,6-Dimethyl-piperidin-1-yl)-acetic acid. While some piperidine (B6355638) derivatives have been explored as cholinesterase inhibitors, a study on certain quinoline-based compounds noted that a 2,6-dimethylpiperidine (B1222252) substitution was detrimental to this activity. mdpi.comnih.gov However, this does not provide direct insight into its potential effects on the reuptake of neurotransmitters such as serotonin, norepinephrine, or dopamine. nih.gov

Mechanistic Studies of Biological Action

Detailed mechanistic studies concerning the biological action of this compound are not available in the public domain.

No specific research has been published detailing the ligand-target interactions or the binding affinities of this compound with any biological targets. Molecular docking and binding energy studies have been conducted on other more complex piperidine derivatives, but this data cannot be extrapolated to the specific compound . nih.gov

Information regarding the cellular uptake and intracellular localization of this compound is not present in the available scientific literature. General studies on cellular uptake mechanisms exist for other types of compounds and bioconjugates, but none are specific to this molecule. acs.org

Prodrug Design and Bioconjugation Strategies for Enhanced Bioavailability and Targeting

There is no evidence of research into prodrug design or bioconjugation strategies specifically involving this compound. While prodrug and bioconjugation approaches are common in drug development to enhance properties like solubility and targeting, these strategies have not been publicly applied to this particular compound. nih.govnih.gov

Applications and Future Directions of 2,6 Dimethyl Piperidin 1 Yl Acetic Acid in Diverse Fields

The Role of (2,6-Dimethyl-piperidin-1-yl)-acetic acid as a Privileged Structure and Chemical Building Block

The concept of a "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govcambridgemedchemconsulting.com The piperidine (B6355638) nucleus is a quintessential example of such a scaffold, being a frequently occurring nitrogen-containing heterocycle in FDA-approved drugs. vdoc.pub Its prevalence is attributed to its metabolic stability and its ability to serve as a versatile template for creating three-dimensional diversity in drug candidates. nih.govresearchgate.net

This compound is built upon this privileged core. The 2,6-dimethyl substitution pattern introduces specific stereochemical constraints that influence the molecule's conformational preferences. Depending on the relative orientation of the methyl groups, cis and trans diastereomers are possible, which can adopt distinct chair conformations. nih.gov This defined three-dimensional structure is crucial for precise interactions with biological macromolecules.

As a chemical building block, the compound offers two key points for chemical modification: the carboxylic acid group and the piperidine ring itself. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the tertiary amine of the piperidine ring influences the compound's basicity and potential for coordination chemistry. Its availability as a research chemical facilitates its use in the synthesis of more complex molecules for various research applications, including proteomics. scbt.com

Table 1: Key Features of the this compound Scaffold

| Feature | Description | Significance in Chemical Design |

|---|---|---|

| Core Structure | Saturated 2,6-dimethylpiperidine (B1222252) ring | A recognized privileged structure in medicinal chemistry, providing a robust, non-planar framework. vdoc.pub |

| Substitution | Methyl groups at C2 and C6 positions | Creates defined stereoisomers (cis/trans) which influences 3D conformation and target interaction specificity. |

| Functional Group | N-acetic acid moiety | Provides a reactive handle for covalent modification (e.g., amide or ester formation) to build larger molecules. |

Applications in Ligand Design and Coordination Chemistry

The design of chiral ligands is central to the field of asymmetric catalysis, where metal complexes facilitate the synthesis of enantiomerically pure compounds. nih.gov The effectiveness of these catalysts often depends on the steric and electronic properties of the ligands coordinated to the metal center. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

The chiral variants of 2,6-dimethylpiperidine are attractive building blocks for creating new ligands. diva-portal.org By incorporating the this compound moiety into larger molecular structures, it is possible to develop novel P,N- or N,N-type ligands. The nitrogen atom of the piperidine ring and the oxygen or a modified group from the acetic acid function can act as coordination sites for a metal. The fixed stereochemistry of the dimethyl-substituted ring provides a defined chiral environment around the metal center, which is essential for inducing enantioselectivity in chemical reactions. The modular nature of such building blocks allows for systematic tuning of the ligand's properties to optimize catalytic performance for specific transformations, such as hydrogenations or carbon-carbon bond-forming reactions. nih.gov

Formation of Metal Complexes and their Catalytic Performance

N-substituted piperidine derivatives can form stable complexes with a variety of transition metals, including palladium(II), nickel(II), and copper(II). nih.govsciensage.infonih.gov The performance of these metal complexes in catalysis is highly dependent on the ligand structure. For instance, in palladium-catalyzed cross-coupling reactions, the basicity and steric bulk of pyridine-type ligands can significantly influence the reaction yield. nih.gov

While specific catalytic data for complexes of this compound are not extensively detailed in the literature, the principles of coordination chemistry suggest its potential. A complex formed with this ligand would coordinate the metal through the piperidine nitrogen and the carboxylate oxygen, creating a bidentate chelate. The steric hindrance provided by the two methyl groups would influence substrate access to the catalytic center, potentially enhancing selectivity in certain reactions. The development of such complexes represents a promising direction for creating new catalysts for organic synthesis. sciensage.info

Contributions to Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents targeting conditions from cancer to central nervous system disorders. researchgate.netnih.govmdpi.com

Scaffold Optimization for Novel Therapeutic Agents

This compound serves as a valuable scaffold for generating libraries of compounds in drug discovery programs. Its rigid, three-dimensional nature is a desirable trait for moving beyond the flat, aromatic structures that have traditionally dominated screening collections. The defined exit vectors from the piperidine ring allow for systematic exploration of chemical space to optimize binding affinity and selectivity for a given biological target. mdpi.com

However, the substitution pattern is critical to biological activity. In one study focused on developing cholinesterase inhibitors, the introduction of a 2,6-dimethyl substitution pattern onto a quinoline-piperidine hybrid molecule was found to be detrimental to its inhibitory potency. nih.gov This finding underscores the importance of empirical testing and highlights how subtle structural modifications can dramatically alter pharmacological effects, providing crucial structure-activity relationship (SAR) data for scaffold optimization.

Modulation of Protein-Protein Interactions and Enzyme Functions

Targeting protein-protein interactions (PPIs) and enzyme active sites with small molecules is a major goal in contemporary drug discovery. nih.govnih.gov PPI interfaces are often large and shallow, making them challenging targets for traditional small molecules. nih.gov Scaffolds like this compound, which provide a non-planar structure, are well-suited for disrupting or stabilizing such interactions.

Derivatives of this scaffold can be designed to present functional groups in specific spatial orientations to interact with "hot spots" on a protein surface. researchgate.net The acetic acid side chain can be converted into an amide library, for example, to probe interactions with a target protein. While direct modulation of a specific PPI or enzyme by a derivative of this compound is not yet widely reported, the foundational properties of the scaffold make it a promising platform for developing such modulators. Its commercial availability for proteomics research suggests its utility in studying biological systems, potentially as a fragment or tool compound to investigate protein function. scbt.com

Potential in Advanced Materials Science and Nanotechnology

The unique structural characteristics of this compound, which combine a sterically hindered amine moiety with a carboxylic acid group, suggest a number of potential applications in the fields of advanced materials science and nanotechnology. While direct research on this specific compound in these areas is not extensively documented, the known functionalities of its constituent parts, particularly the 2,6-dimethylpiperidine core, allow for the extrapolation of its potential roles.

One of the primary areas of interest for piperidine derivatives is in polymer chemistry. chemimpex.com The 2,6-dimethylpiperidine component of the molecule can serve as a building block for specialty polymers and coatings. chemimpex.com The incorporation of this bulky, cyclic amine into a polymer backbone could enhance the material's thermal stability and mechanical properties. The acetic acid group provides a reactive site for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides.

Derivatives of 2,6-dimethylpiperidine have also been utilized as structure-directing agents (SDAs) in the synthesis of zeolites and other porous materials. In a similar vein, this compound could potentially be used to direct the formation of novel microporous and mesoporous materials. The specific size and shape of the molecule could influence the pore structure and connectivity of the resulting material, leading to tailored properties for applications in catalysis, separation, and gas storage. Research has demonstrated the use of 2,6-dimethylpiperidinium cations as organic templates in the synthesis of microporous cobalt silicates, which are potential precursors for double perovskite cobalt materials. researchgate.net

In the realm of nanotechnology, the compound could be used to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and interaction with other materials. The carboxylic acid group can readily form bonds with metal oxide nanoparticles, while the piperidine ring can impart specific surface properties. This could be particularly relevant in the development of nanocomposites, where the functionalized nanoparticles are dispersed within a polymer matrix to enhance its properties. While not directly involving the title compound, research into piperidine-based bioactive films for drug delivery applications highlights the potential for piperidine derivatives to be incorporated into functional materials. nih.gov

The sterically hindered nature of the 2,6-dimethylpiperidine group is a key feature of Hindered Amine Light Stabilizers (HALS), which are used to protect polymers from degradation caused by exposure to UV radiation. welltchemicals.comwikipedia.org HALS function by scavenging free radicals that are formed during photo-oxidation. wikipedia.org While traditional HALS are typically derivatives of tetramethylpiperidine, the structural similarities suggest that this compound could be a precursor for novel light stabilizers. The acetic acid group could be used to anchor the stabilizer to the polymer backbone, potentially reducing migration and improving long-term performance.

Table 1: Potential Applications of this compound in Materials Science and Nanotechnology

| Potential Application | Relevant Molecular Feature | Potential Outcome |

| Specialty Polymers and Coatings | 2,6-Dimethylpiperidine and Acetic Acid Groups | Enhanced thermal stability, mechanical properties, and tailored surface characteristics. |

| Structure-Directing Agent | 2,6-Dimethylpiperidine Moiety | Synthesis of novel zeolites and porous materials with controlled pore structures for catalysis and separations. |

| Nanoparticle Surface Functionalization | Carboxylic Acid Group | Improved dispersion and stability of nanoparticles in polymer nanocomposites. |

| Precursor for Light Stabilizers | Sterically Hindered Amine | Development of novel Hindered Amine Light Stabilizers (HALS) for enhanced polymer durability. |

Future Perspectives and Emerging Research Avenues

The potential applications of this compound in materials science and nanotechnology open up several promising avenues for future research. A primary focus should be on the synthesis and characterization of novel polymers derived from this compound. Investigating the polymerization of this compound with various co-monomers would allow for a systematic study of the resulting polymers' physical and chemical properties. Key areas of investigation would include their thermal stability, mechanical strength, and resistance to chemical and UV degradation.

Another significant research direction is the exploration of this compound as a structure-directing agent in the synthesis of nanomaterials. Future studies could focus on its use in the creation of novel zeolites, metal-organic frameworks (MOFs), and other porous materials. By systematically varying the synthesis conditions, it may be possible to create materials with unique pore architectures and functionalities, which could then be tested for applications in areas such as heterogeneous catalysis and selective adsorption.

The potential for this compound to act as a precursor for new HALS warrants further investigation. Research could focus on the synthesis of derivatives where the acetic acid group is used to attach the molecule to various polymer backbones. The efficacy of these new stabilizers could then be compared to existing commercial HALS in terms of their ability to prevent photo-oxidative degradation in a range of polymer systems.

Furthermore, the development of functional thin films and coatings incorporating this compound is an emerging area of interest. Based on research into other piperidine derivatives, these films could be designed to have specific properties, such as antimicrobial activity or controlled release of active molecules. nih.gov Future work could involve the preparation of such films and the evaluation of their performance in biomedical or industrial applications.

Finally, computational modeling and simulation could be employed to predict the behavior of this compound in various material systems. Density functional theory (DFT) calculations could be used to understand its interaction with nanoparticle surfaces, while molecular dynamics simulations could provide insights into the conformational behavior of polymers derived from this monomer. These computational studies could help to guide experimental efforts and accelerate the discovery of new applications for this versatile compound.

Table 2: Proposed Future Research Directions for this compound

| Research Avenue | Objective | Potential Impact |

| Polymer Synthesis and Characterization | To synthesize and evaluate the properties of new polymers derived from the compound. | Development of high-performance polymers for demanding applications. |

| Nanomaterial Synthesis | To investigate its use as a structure-directing agent for porous materials. | Creation of novel materials for catalysis, separation, and gas storage. |

| Development of Novel Light Stabilizers | To explore its potential as a precursor for new Hindered Amine Light Stabilizers (HALS). | Improved longevity and durability of polymeric materials. |

| Functional Thin Films and Coatings | To create and test thin films with specific functionalities. | New materials for biomedical devices, packaging, and other applications. |

| Computational Modeling | To predict the behavior and properties of materials incorporating the compound. | Acceleration of material discovery and design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.